Cas no 26452-96-0 (Methyl 2,3-dihydro-1H-indene-1-carboxylate)

Methyl 2,3-dihydro-1H-indene-1-carboxylate is a versatile organic compound featuring a fused bicyclic structure, combining an aromatic benzene ring with a five-membered carbocycle. Its ester functionality enhances reactivity, making it a valuable intermediate in synthetic organic chemistry, particularly for pharmaceutical and agrochemical applications. The compound’s rigid indane scaffold offers steric control in reactions, while the carboxylate group allows for further derivatization, such as hydrolysis or transesterification. Its stability under standard conditions and compatibility with common organic solvents facilitate handling in laboratory settings. This compound is particularly useful in constructing complex heterocycles or as a precursor for catalysts and ligands in asymmetric synthesis.
Methyl 2,3-dihydro-1H-indene-1-carboxylate structure
26452-96-0 structure
Product Name:Methyl 2,3-dihydro-1H-indene-1-carboxylate
CAS No:26452-96-0
MF:C11H12O2
MW:176.211783409119
CID:1032499
PubChem ID:3839612
Update Time:2025-06-12

Methyl 2,3-dihydro-1H-indene-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Methyl 2,3-dihydro-1H-indene-1-carboxylate
    • 1-(methoxycarbonyl)indan
    • AB07839
    • AC1MYYKS
    • AC1Q43WV
    • AK118726
    • indan-1-carboxylic acid methyl ester
    • indane-1-carboxylic acid methyl ester
    • methyl 1-indanecarboxylate
    • Methyl indan-1-carboxylate
    • METHYL INDANE-1-CARBOXYLATE
    • methyl indanecarboxylate
    • SureCN1153666
    • BBA45296
    • Methyl2,3-dihydro-1H-indene-1-carboxylate
    • AKOS006237422
    • JQCVEFYPCNDKFW-UHFFFAOYSA-N
    • SCHEMBL1153666
    • DA-07541
    • Z1079167842
    • EN300-67332
    • 2,3-dihydro-1H-indene-1-carboxylic acid methyl ester
    • Methyl 1-indancarboxylate
    • CS-0217061
    • DTXSID00397149
    • HS-4226
    • 26452-96-0
    • 1H-Indene-1-carboxylic acid, 2,3-dihydro-, methyl ester
    • Inchi: 1S/C11H12O2/c1-13-11(12)10-7-6-8-4-2-3-5-9(8)10/h2-5,10H,6-7H2,1H3
    • InChI Key: JQCVEFYPCNDKFW-UHFFFAOYSA-N
    • SMILES: O(C)C(C1C2C=CC=CC=2CC1)=O

Computed Properties

  • Exact Mass: 176.08376
  • Monoisotopic Mass: 176.083729621g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 200
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 26.3Ų

Experimental Properties

  • Density: 1.1±0.1 g/cm3
  • Boiling Point: 255.8±19.0 °C at 760 mmHg
  • Flash Point: 100.1±9.0 °C
  • PSA: 26.3
  • Vapor Pressure: 0.0±0.5 mmHg at 25°C

Methyl 2,3-dihydro-1H-indene-1-carboxylate Security Information

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Additional information on Methyl 2,3-dihydro-1H-indene-1-carboxylate

Comprehensive Guide to Methyl 2,3-dihydro-1H-indene-1-carboxylate (CAS No. 26452-96-0): Properties, Applications, and Industry Insights

Methyl 2,3-dihydro-1H-indene-1-carboxylate (CAS No. 26452-96-0) is a specialized organic compound gaining traction in pharmaceutical and fine chemical industries. With its unique indene carboxylate structure, this ester derivative serves as a versatile intermediate for synthesizing bioactive molecules, fragrances, and advanced materials. Researchers and manufacturers are increasingly exploring its potential due to its balanced reactivity and structural flexibility.

The compound's molecular framework combines a dihydroindene core with a methyl ester functional group, making it valuable for chiral synthesis and asymmetric catalysis. Recent studies highlight its role in developing non-linear optical materials (NLOs) for photonic applications, addressing growing demand in optoelectronics. Environmental considerations also drive interest in its green synthesis methods, aligning with the industry's shift toward sustainable chemistry.

Analytical characterization of Methyl 2,3-dihydro-1H-indene-1-carboxylate typically involves GC-MS, HPLC, and NMR spectroscopy, with purity standards exceeding 98% for research-grade material. Its stability under ambient conditions and solubility in common organic solvents like ethanol and dichloromethane enhance laboratory handling. Regulatory-compliant storage recommendations include protection from prolonged UV exposure to prevent ester degradation.

Emerging applications leverage its hydrogenation potential to produce saturated cyclic compounds for flavor & fragrance formulations. The compound's low toxicity profile (as per OECD guidelines) makes it preferable over traditional aromatic intermediates in consumer product development. Patent analyses reveal innovative uses in OLED materials and liquid crystal displays, responding to display technology advancements.

Market trends indicate rising procurement of 26452-96-0 by Asian pharmaceutical hubs for API synthesis. Suppliers now offer customized derivatization services to meet specific R&D requirements. Technical discussions frequently address scale-up challenges in esterification steps, with process optimization being a key focus area in recent chemical engineering literature.

Quality control protocols for CAS 26452-96-0 emphasize rigorous testing for isomeric purity, particularly distinguishing between 1-carboxylate and 2-carboxylate positional isomers. Advanced purification techniques like preparative chromatography ensure batch-to-batch consistency for critical applications. The compound's melting point (42-45°C) and boiling point (265°C at 760 mmHg) are frequently referenced in process design specifications.

Academic investigations explore its cycloaddition reactivity for constructing polycyclic architectures, relevant to material science innovations. The methyl ester group facilitates further transformations including transesterification and amidation, widening synthetic utility. Safety data sheets recommend standard organic chemical handling procedures, with particular attention to ventilation requirements during large-scale operations.

Industrial adoption benefits from the compound's cost-effective production from indene precursors, with newer catalytic methods reducing energy consumption. Technical forums frequently discuss waste minimization strategies in its manufacturing, reflecting circular economy principles. Analytical method development for trace impurity detection remains an active research area, particularly for pharmaceutical GMP compliance.

Future prospects include potential applications in bio-based polymers and energy storage materials, with several patent applications pending in these domains. The compound's structure-activity relationships continue to be explored for medicinal chemistry applications, particularly in central nervous system targeting molecules. Sustainable sourcing of raw materials and cradle-to-gate lifecycle assessments are becoming key differentiators among suppliers.

For researchers specifying Methyl 2,3-dihydro-1H-indene-1-carboxylate, detailed spectral data (including 13C NMR peaks at 178.5 ppm for the carbonyl carbon) facilitates compound verification. The scientific community maintains strong interest in its conformational analysis and crystal packing behavior, with three polymorphs currently documented in the Cambridge Structural Database.

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